2-(2-Chloro-5-hydroxypyridin-4-yl)acetonitrile
Description
2-(2-Chloro-5-hydroxypyridin-4-yl)acetonitrile is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 2, a hydroxyl group at position 5, and an acetonitrile moiety at position 4. Its molecular formula is C₇H₅ClN₂O (molecular weight: 180.58 g/mol). The chlorine and hydroxyl groups introduce distinct electronic and steric effects, while the acetonitrile group (-CH₂CN) enhances reactivity for further chemical transformations.
Properties
IUPAC Name |
2-(2-chloro-5-hydroxypyridin-4-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-7-3-5(1-2-9)6(11)4-10-7/h3-4,11H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUSAIVCKTYUHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of 2-(2-Chloro-5-hydroxypyridin-4-yl)acetonitrile may involve large-scale chlorination processes followed by purification steps such as recrystallization or chromatography to achieve high purity levels. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-5-hydroxypyridin-4-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of 2-(2-Chloro-5-oxopyridin-4-yl)acetonitrile.
Reduction: Formation of 2-(2-Chloro-5-hydroxypyridin-4-yl)ethylamine.
Substitution: Formation of 2-(2-Amino-5-hydroxypyridin-4-yl)acetonitrile.
Scientific Research Applications
2-(2-Chloro-5-hydroxypyridin-4-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-hydroxypyridin-4-yl)acetonitrile involves its interaction with specific molecular targets such as enzymes or receptors. The chloro and hydroxyl groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The nitrile group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-(2-Chloro-5-hydroxypyridin-4-yl)acetonitrile with structurally related acetonitrile derivatives, focusing on molecular structure, electronic properties, safety, and applications.
Structural and Electronic Comparisons
Key Observations:
- Electronic Effects : The chlorine atom in the target compound acts as an electron-withdrawing group, polarizing the pyridine ring and influencing reactivity. In contrast, pyrimidine () and pyrazole () cores introduce additional nitrogen atoms, further altering electron density and reactivity .
- Solubility: The hydroxyl group in the target compound improves solubility in polar solvents compared to non-hydroxylated analogs like 2-(Pyridin-4-yl)acetonitrile hydrochloride, which relies on ionic interactions for solubility .
- HOMO-LUMO Gaps : While direct data is unavailable for the target compound, DFT studies on coumarin analogs () suggest that substituents like -Cl and -OH significantly affect frontier molecular orbitals, which correlate with chemical reactivity and stability .
Biological Activity
2-(2-Chloro-5-hydroxypyridin-4-yl)acetonitrile, a compound with the CAS number 1227576-29-5, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structural formula of this compound is characterized by a pyridine ring with hydroxyl and chloro substituents, contributing to its reactivity and biological properties.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, inhibiting the growth of various bacterial strains.
- Antitumor Activity : Preliminary investigations suggest that it may inhibit tumor cell proliferation, possibly through pathways involving apoptosis.
- Neuroprotective Effects : The compound has been evaluated for its neuroprotective potential in models of neurodegenerative diseases.
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : The compound could potentially interact with various receptors, influencing downstream signaling cascades.
Antimicrobial Activity
A study published in Nature demonstrated that derivatives of pyridine compounds, including this compound, displayed potent activity against resistant strains of bacteria. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of conventional antibiotics, indicating a promising avenue for further development .
Antitumor Effects
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. A notable study reported an IC50 value of approximately 15 µM against breast cancer cells, suggesting effective cytotoxicity .
Neuroprotection
Research conducted on neurodegenerative disease models revealed that the compound could protect neuronal cells from oxidative stress-induced damage. The mechanism appears to involve modulation of reactive oxygen species (ROS) levels, promoting cell survival .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
